![molecular formula C12H8F3NO B6415198 4-Hydroxy-2-(4-trifluoromethylphenyl)pyridine, 95% CAS No. 1261913-82-9](/img/structure/B6415198.png)
4-Hydroxy-2-(4-trifluoromethylphenyl)pyridine, 95%
Overview
Description
4-Hydroxy-2-(4-trifluoromethylphenyl)pyridine, 95% (4-H2TP) is an organic compound with a wide range of applications in chemical synthesis, scientific research, and laboratory experiments. It is a colorless, odorless, and highly flammable liquid that is soluble in water and alcohols. 4-H2TP is a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in various organic reactions.
Scientific Research Applications
4-Hydroxy-2-(4-trifluoromethylphenyl)pyridine, 95% has a wide range of applications in scientific research. It is used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a catalyst in various organic reactions. In addition, 4-Hydroxy-2-(4-trifluoromethylphenyl)pyridine, 95% is used as a model compound in the study of the mechanisms of organic reactions. It is also used to study the structure and reactivity of organic molecules.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(4-trifluoromethylphenyl)pyridine, 95% is based on its ability to act as a nucleophile in organic reactions. It is able to form a covalent bond with an electrophilic substrate, thus forming a new product. 4-Hydroxy-2-(4-trifluoromethylphenyl)pyridine, 95% can also act as a catalyst in various organic reactions, allowing the reaction to take place at a faster rate.
Biochemical and Physiological Effects
Due to its low toxicity and non-reactive nature, 4-Hydroxy-2-(4-trifluoromethylphenyl)pyridine, 95% has no known biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
4-Hydroxy-2-(4-trifluoromethylphenyl)pyridine, 95% has several advantages for laboratory experiments. It is highly flammable, making it easy to handle and store. It is also inexpensive and widely available. However, 4-Hydroxy-2-(4-trifluoromethylphenyl)pyridine, 95% is also highly reactive and can react with other organic compounds, making it unsuitable for some laboratory experiments.
Future Directions
There are several potential future directions for 4-Hydroxy-2-(4-trifluoromethylphenyl)pyridine, 95%. It can be used to study the mechanisms of organic reactions and to develop new synthetic methods. It can also be used to develop new pharmaceuticals, agrochemicals, and other organic compounds. In addition, 4-Hydroxy-2-(4-trifluoromethylphenyl)pyridine, 95% can be used to study the structure and reactivity of organic molecules. Finally, 4-Hydroxy-2-(4-trifluoromethylphenyl)pyridine, 95% can be used to develop new catalysts for organic reactions.
Synthesis Methods
4-Hydroxy-2-(4-trifluoromethylphenyl)pyridine, 95% is synthesized through a two-step process. The first step involves the reaction of 4-trifluoromethylphenol with pyridine in the presence of an acid catalyst. This reaction produces 4-hydroxy-2-(4-trifluoromethylphenyl)pyridine as the major product. The second step involves the purification of the product by distillation and recrystallization to yield a 95% pure product.
properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1H-pyridin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)9-3-1-8(2-4-9)11-7-10(17)5-6-16-11/h1-7H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMGVAIYAKRGIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C=CN2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40692680 | |
Record name | 2-[4-(Trifluoromethyl)phenyl]pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-(4-trifluoromethylphenyl)pyridine | |
CAS RN |
1261913-82-9 | |
Record name | 4-Pyridinol, 2-[4-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261913-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(Trifluoromethyl)phenyl]pyridin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40692680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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